molecular formula C24H12Cl4N2O5 B13798291 2,3-Dichlorophenyl-4-nitrophenyl ether

2,3-Dichlorophenyl-4-nitrophenyl ether

Cat. No.: B13798291
M. Wt: 550.2 g/mol
InChI Key: BXNBVHLVRUKOLC-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C12H7Cl2NO3 and a molecular weight of 284.09 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl-4-nitrophenyl ether typically involves the reaction of 2,3-dichlorophenol with 4-nitrophenol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:

2,3-Dichlorophenol+4-NitrophenolBase, Dehydrating Agent2,3-Dichlorophenyl-4-nitrophenyl ether\text{2,3-Dichlorophenol} + \text{4-Nitrophenol} \xrightarrow{\text{Base, Dehydrating Agent}} \text{this compound} 2,3-Dichlorophenol+4-NitrophenolBase, Dehydrating Agent​2,3-Dichlorophenyl-4-nitrophenyl ether

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl-4-nitrophenyl ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Oxidized phenyl derivatives such as quinones.

Scientific Research Applications

2,3-Dichlorophenyl-4-nitrophenyl ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl-4-nitrophenyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms can also influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl-4-nitrophenyl ether: Similar structure with chlorine atoms at different positions.

    3,4-Dichlorophenyl-4-nitrophenyl ether: Another isomer with chlorine atoms at different positions.

    2,3-Dichlorophenyl-4-aminophenyl ether: Similar structure with an amino group instead of a nitro group.

Uniqueness

2,3-Dichlorophenyl-4-nitrophenyl ether is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H12Cl4N2O5

Molecular Weight

550.2 g/mol

IUPAC Name

1,2-dichloro-3-[2-[2-(2,3-dichlorophenyl)-4-nitrophenoxy]-5-nitrophenyl]benzene

InChI

InChI=1S/C24H12Cl4N2O5/c25-19-5-1-3-15(23(19)27)17-11-13(29(31)32)7-9-21(17)35-22-10-8-14(30(33)34)12-18(22)16-4-2-6-20(26)24(16)28/h1-12H

InChI Key

BXNBVHLVRUKOLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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